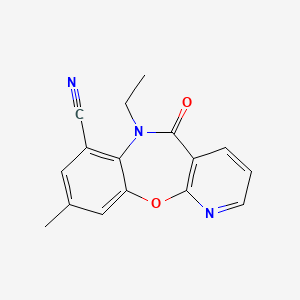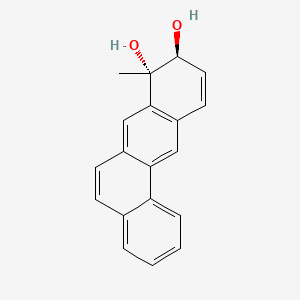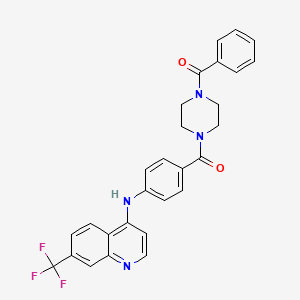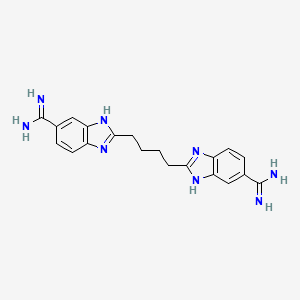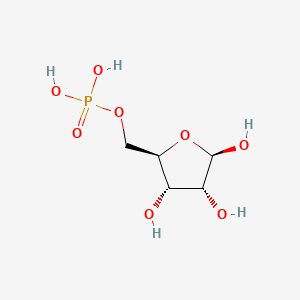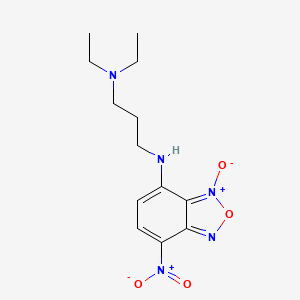
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))- is a complex organic compound with a unique structure. It is derived from D-Glucose, a simple sugar, and has been modified to include a variety of functional groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the modification of D-Glucose. The introduction of the deoxy group and the attachment of the complex naphthalenyl and cyclohexadienyl groups require specific reagents and conditions. Common methods may include:
Protection and Deprotection Steps: To protect certain functional groups during the synthesis.
Coupling Reactions: To attach the naphthalenyl and cyclohexadienyl groups.
Oxidation and Reduction Reactions: To achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of different oxidation products.
Reduction: To modify the oxidation state of certain functional groups.
Substitution: Where specific groups can be replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: To understand the behavior of complex functional groups.
Biology
Biochemical Studies: To investigate its interactions with biological molecules.
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases.
Industry
Material Science: As a precursor for advanced materials.
Chemical Manufacturing: In the production of specialized chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Deoxy-D-Glucose: A simpler analog used in various biochemical studies.
Naphthalene Derivatives: Compounds with similar naphthalenyl groups.
Cyclohexadienyl Compounds: Molecules with related cyclohexadienyl structures.
Uniqueness
This compound’s uniqueness lies in its complex structure, combining multiple functional groups and rings, making it a versatile molecule for various applications.
特性
CAS番号 |
129885-22-9 |
|---|---|
分子式 |
C27H39NO7 |
分子量 |
489.6 g/mol |
IUPAC名 |
(2R)-2-[[4-[[(1R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C27H39NO7/c1-15-6-5-7-23-26(15,3)9-8-16(2)27(23,4)12-17-10-21(32)18(11-20(17)31)28-19(13-29)24(34)25(35)22(33)14-30/h6,10-11,13,16,19,22-25,28,30,33-35H,5,7-9,12,14H2,1-4H3/t16?,19-,22?,23+,24?,25?,26+,27+/m0/s1 |
InChIキー |
PCVGJLMXYRPNCO-KHPDQRQMSA-N |
異性体SMILES |
CC1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)N[C@@H](C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
正規SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NC(C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


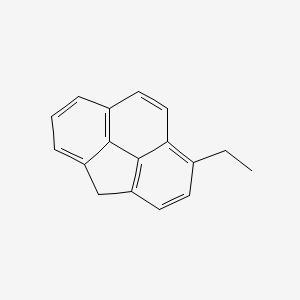

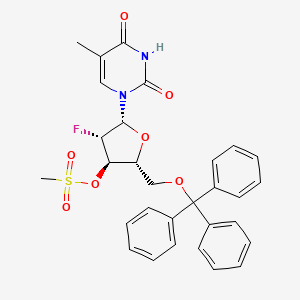
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
